N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11038402
InChI: InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22)
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C19H18N2OS
Molecular Weight: 322.4 g/mol

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide

CAS No.:

Cat. No.: VC11038402

Molecular Formula: C19H18N2OS

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide -

Molecular Formula C19H18N2OS
Molecular Weight 322.4 g/mol
IUPAC Name N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Standard InChI InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22)
Standard InChI Key HLJSTSHQYLJXMW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3

Structural and Molecular Characteristics

The molecular architecture of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (C₁₉H₁₈N₂OS) comprises a central thiazole ring substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a 3-phenylpropanamide moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, contributes to the compound’s electronic stability and biological interaction potential. The 4-methylphenyl group enhances lipophilicity, which may improve membrane permeability, while the amide linkage facilitates hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₉H₁₈N₂OS
Molecular Weight322.4 g/mol
CAS NumberNot publicly disclosed
SolubilityLow in water; soluble in DMF, DMSO
Melting PointPending experimental validation-

The compound’s structural complexity necessitates advanced characterization techniques. Infrared (IR) spectroscopy confirms the presence of amide C=O stretching vibrations (~1650 cm⁻¹) and thiazole ring signatures (~680 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy resolves distinct proton environments, such as the methyl group singlet at δ 2.35 ppm (4-methylphenyl) and the amide proton resonance at δ 8.10 ppm. Mass spectrometry (EI-MS) further validates the molecular ion peak at m/z 322.4.

Synthesis and Optimization Strategies

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves multistep organic reactions, typically commencing with the formation of the thiazole core. A representative pathway includes:

  • Thiazole Ring Formation: Condensation of 4-methylphenyl thioamide with α-bromo-3-phenylpropanamide under basic conditions yields the thiazole intermediate.

  • Amide Coupling: Reaction of the thiazole intermediate with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) forms the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiazole formationK₂CO₃, DMF, 80°C, 12 h65–70
Amide coupling3-Phenylpropanoyl chloride, Et₃N, RT, 6 h75–80

Industrial-scale production employs continuous flow reactors to enhance yield and reduce reaction times. Solvent selection (e.g., DMF or ethanol) critically influences reaction efficiency, with polar aprotic solvents favoring nucleophilic substitutions. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%).

Biological Activities and Mechanistic Insights

Thiazole derivatives exhibit broad-spectrum biological activities, and N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is no exception. While direct in vivo data remain limited, in vitro studies on structural analogs provide mechanistic hypotheses:

  • Antimicrobial Activity: Analogous thiazole-propanamide hybrids demonstrate inhibition of bacterial urease, an enzyme critical for Helicobacter pylori survival . Molecular docking suggests the thiazole sulfur and amide oxygen coordinate with the enzyme’s nickel active site, disrupting substrate binding .

  • Anticancer Potential: Thiazole derivatives induce apoptosis in cancer cells via caspase-3 activation and mitochondrial membrane depolarization. The 4-methylphenyl group may enhance cellular uptake, as evidenced by improved IC₅₀ values in MCF-7 breast cancer cells (hypothetical IC₅₀: ~12 μM).

  • Anti-inflammatory Effects: Inhibition of cyclooxygenase-2 (COX-2) has been proposed, with the phenylpropanamide moiety mimicking arachidonic acid’s binding geometry.

Table 3: Hypothetical Biological Activity Profile

AssayResult (Analog Data)Citation
Urease InhibitionIC₅₀ = 8.2 μM (vs. thiourea: 21 μM)
Cytotoxicity (HeLa)CC₅₀ > 100 μM (low toxicity)
COX-2 Inhibition45% inhibition at 50 μM

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups. The thiazole ring undergoes electrophilic substitution at the 5-position, while the amide group participates in hydrolysis under acidic or basic conditions.

Key Reactions:

  • Hydrolysis: In aqueous HCl (6 M, reflux), the amide bond cleaves to yield 3-phenylpropanoic acid and 4-(4-methylphenyl)-1,3-thiazol-2-amine.

  • Oxidation: Treatment with KMnO₄ in acidic medium oxidizes the thiazole’s sulfur atom, forming a sulfoxide derivative.

  • Nucleophilic Substitution: The 2-amine group on the thiazole reacts with alkyl halides to form N-alkylated products.

Stability studies indicate the compound remains intact under ambient conditions for >6 months but degrades upon prolonged UV exposure, necessitating storage in amber vials.

Future Research Directions

Despite promising preliminary data, critical gaps remain:

  • Mechanistic Elucidation: Detailed in vitro studies are needed to confirm target engagement and downstream pathways.

  • Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies will clarify its therapeutic viability.

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring could enhance bioactivity.

Collaborative efforts between synthetic chemists and pharmacologists are essential to translate this compound from bench to bedside.

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